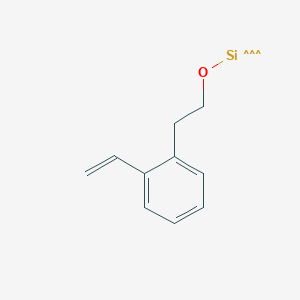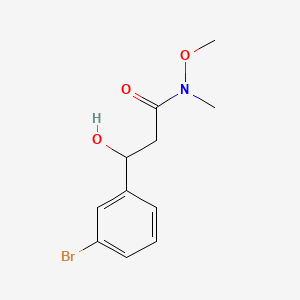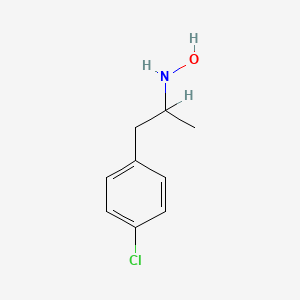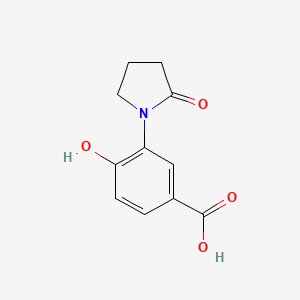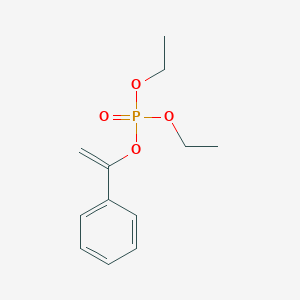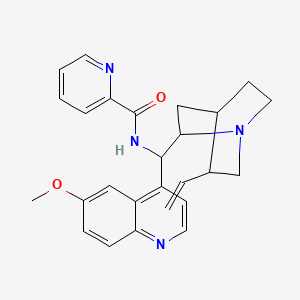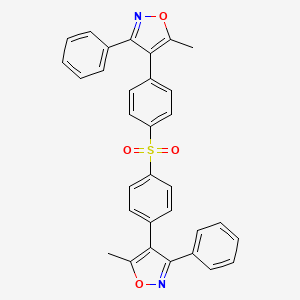
4,4'-(Sulfonylbis(4,1-phenylene))bis(5-methyl-3-phenylisoxazole)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
The synthesis of 4,4’-(Sulfonylbis(4,1-phenylene))bis(5-methyl-3-phenylisoxazole) involves multiple steps. One common synthetic route includes the reaction of 4,4’-sulfonylbis(4,1-phenylene) with 5-methyl-3-phenylisoxazole under specific conditions . The reaction typically requires a solvent such as dichloromethane and may involve catalysts to facilitate the process . Industrial production methods are similar but scaled up to accommodate larger quantities, ensuring purity and consistency of the final product.
Analyse Chemischer Reaktionen
4,4’-(Sulfonylbis(4,1-phenylene))bis(5-methyl-3-phenylisoxazole) undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents like lithium aluminum hydride can be used.
Substitution: This compound can undergo nucleophilic substitution reactions, often using reagents like sodium hydroxide or potassium carbonate.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while reduction could produce sulfoxides.
Wissenschaftliche Forschungsanwendungen
4,4’-(Sulfonylbis(4,1-phenylene))bis(5-methyl-3-phenylisoxazole) has several scientific research applications:
Chemistry: It is used as a reference standard in analytical chemistry to study the properties and behavior of similar compounds.
Wirkmechanismus
The mechanism of action of 4,4’-(Sulfonylbis(4,1-phenylene))bis(5-methyl-3-phenylisoxazole) involves its interaction with molecular targets such as enzymes. Its structural similarity to COX2 inhibitors suggests that it may bind to the active site of the enzyme, blocking its activity and reducing inflammation. The specific pathways involved include the inhibition of prostaglandin synthesis, which is a key mediator of inflammation and pain.
Vergleich Mit ähnlichen Verbindungen
4,4’-(Sulfonylbis(4,1-phenylene))bis(5-methyl-3-phenylisoxazole) can be compared with other similar compounds such as:
Valdecoxib: A COX2 inhibitor with a similar structure but different pharmacological properties.
Parecoxib: The parent compound from which 4,4’-(Sulfonylbis(4,1-phenylene))bis(5-methyl-3-phenylisoxazole) is derived.
4,4’-[Sulfonylbis(4,1-phenyleneoxy)]dianiline: Another compound with a sulfonylbis(phenylene) core but different functional groups.
The uniqueness of 4,4’-(Sulfonylbis(4,1-phenylene))bis(5-methyl-3-phenylisoxazole) lies in its specific isoxazole groups, which confer distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C32H24N2O4S |
|---|---|
Molekulargewicht |
532.6 g/mol |
IUPAC-Name |
5-methyl-4-[4-[4-(5-methyl-3-phenyl-1,2-oxazol-4-yl)phenyl]sulfonylphenyl]-3-phenyl-1,2-oxazole |
InChI |
InChI=1S/C32H24N2O4S/c1-21-29(31(33-37-21)25-9-5-3-6-10-25)23-13-17-27(18-14-23)39(35,36)28-19-15-24(16-20-28)30-22(2)38-34-32(30)26-11-7-4-8-12-26/h3-20H,1-2H3 |
InChI-Schlüssel |
AUIOWYYONOZNHZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C(=NO1)C2=CC=CC=C2)C3=CC=C(C=C3)S(=O)(=O)C4=CC=C(C=C4)C5=C(ON=C5C6=CC=CC=C6)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-5-methyl-tetrahydrofuran-2-yl]pyrimidine-2,4-dione](/img/structure/B14759655.png)
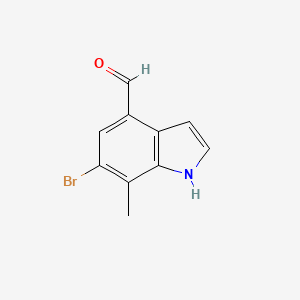


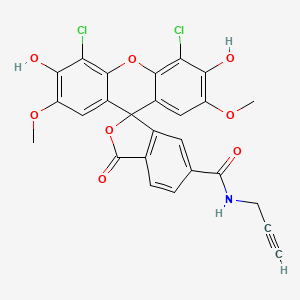
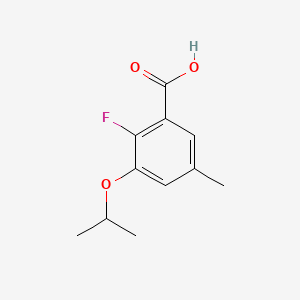
![3,4-Dioxabicyclo[4.1.0]heptane](/img/structure/B14759685.png)
